![molecular formula C20H21N3O2S B2834995 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 851131-88-9](/img/structure/B2834995.png)
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
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Overview
Description
Imidazole derivatives, like the one you mentioned, are a class of compounds that have been widely studied due to their broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring and an acetamide group attached to the sulfanyl group.Scientific Research Applications
Reactivity and Synthesis
The reactivity and synthesis of imidazole derivatives, closely related to the chemical , have been extensively studied. Research by Hossain et al. (2018) explored the reactivity of newly synthesized imidazole derivatives through a combination of experimental and computational methods, including spectroscopic characterization and density functional theory (DFT) calculations. These studies shed light on the molecular orbital theory, molecular electrostatic potential, and other local reactivity properties, contributing to our understanding of how such compounds can be synthesized and manipulated for various applications (Hossain et al., 2018).
Molecular Interactions and Structural Analysis
Research into imidazole-based compounds also delves into their structural characteristics and potential interactions with biological molecules. Nath and Baruah (2012) characterized the structure of imidazole-containing bisphenol and its salts through crystallography, revealing intricate hydrogen bonding and weak interactions that contribute to their stability and potential functional applications (Nath & Baruah, 2012).
Enzyme Inhibition Studies
Another study by Rehman et al. (2013) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their inhibitory activity against enzymes like acetylcholinesterase, showcasing the potential therapeutic applications of such compounds in the treatment of conditions influenced by enzyme activity (Rehman et al., 2013).
Photochromism and Material Science
Imidazole derivatives have also found applications in material science, as demonstrated by Bai et al. (2010), who synthesized imidazoles exhibiting photochromism. These compounds change color upon irradiation with light, a property that can be harnessed in developing smart materials and optical storage devices (Bai et al., 2010).
Anticancer Activities
Furthermore, the potential of imidazole derivatives in anticancer therapy has been investigated. Duran and Demirayak (2012) synthesized imidazole-thioacetamide derivatives and assessed their anticancer activities against various human tumor cell lines, highlighting the therapeutic promise of these compounds in oncology (Duran & Demirayak, 2012).
Future Directions
properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-10-15(2)12-17(11-14)23-9-8-21-20(23)26-13-19(24)22-16-4-6-18(25-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJOHFZGHDYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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